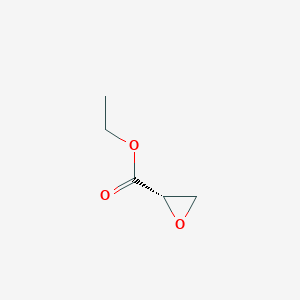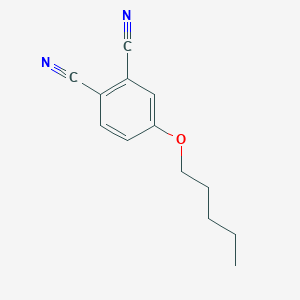
4-Pentyloxyphthalonitrile
Übersicht
Beschreibung
4-Pentyloxyphthalonitrile is a chemical compound with the molecular formula C13H14N2O .
Molecular Structure Analysis
The molecular structure of 4-Pentyloxyphthalonitrile consists of 13 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Chemical Reactions Analysis
The specific chemical reactions involving 4-Pentyloxyphthalonitrile are not clearly detailed in the search results .Physical And Chemical Properties Analysis
4-Pentyloxyphthalonitrile is a solid at 20 degrees Celsius . It has a molecular weight of 214.27 .Wissenschaftliche Forschungsanwendungen
Synthesis of Functionalized Polyfluorinated Phthalocyanines : Özçeşmeci and Hamuryudan (2008) demonstrated the successful synthesis of blue-green Zn(II), Ni(II), and Co(II) phthalocyanines with peripheral fluoro-hexylthiobenzyloxy groups. This approach offers a new method for synthesizing functionalized polyfluorinated phthalocyanines, which are significant in various applications, such as dyes and pigments (Özçeşmeci & Hamuryudan, 2008).
Thermosetting Polymers for Electronics and Automotive Industries : Tong et al. (2013) found that crosslinking of PEN-t-Ph/TPh system significantly enhances thermal stability and glass transition temperatures, making it a valuable thermosetting polymer for electronics and automotive industries (Tong et al., 2013).
Photosensitizers for Cancer Photodynamic Therapy : Demirbaş et al. (2016) reported that novel metal-free, zinc(II) and lead(II) phthalocyanines with 1,2,4-triazole groups exhibit potential as Type II photosensitizers for cancer photodynamic therapy, due to their good singlet oxygen generation and appropriate photodegradation properties (Demirbaş et al., 2016).
Antioxidant and Antibacterial Properties : Ağırtaş et al. (2014) synthesized metallo and metal-free phthalocyanines bearing specific substituents, demonstrating promising antioxidant and antibacterial properties. Such properties are crucial for applications in healthcare and material sciences (Ağırtaş et al., 2014).
Catalytic Activity in Cyclohexene Oxidation : Gökçe et al. (2013) highlighted the effectiveness of a new cobalt phthalocyanine in catalyzing cyclohexene oxidation, which is important in chemical synthesis and industrial processes (Gökçe et al., 2013).
Enhanced Thermal Conductivity : Tu et al. (2019) explored the use of Boron nitride and polyarylene ether nitrile hybrids (PEN-g-BN), which exhibit excellent thermal resistance and conductivity, making them competitive for applications at elevated temperatures, such as in electronics and aerospace (Tu et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The future directions for the use and study of 4-Pentyloxyphthalonitrile are not clearly outlined in the search results .
Relevant Papers There are several papers that mention phthalonitrile derivatives, which could potentially include 4-Pentyloxyphthalonitrile . These papers discuss topics such as the design and synthesis of novel phthalocyanines, potential antioxidant and antitumor agents, and the polymerization mechanism of 4-APN .
Eigenschaften
IUPAC Name |
4-pentoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-2-3-4-7-16-13-6-5-11(9-14)12(8-13)10-15/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRHJFOAFEIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336995 | |
| Record name | 4-Pentyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pentyloxyphthalonitrile | |
CAS RN |
106943-83-3 | |
| Record name | 4-Pentyloxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80336995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyloxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



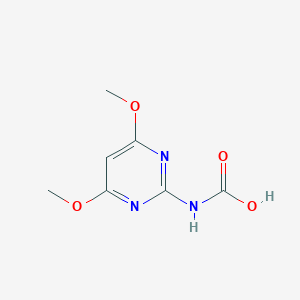
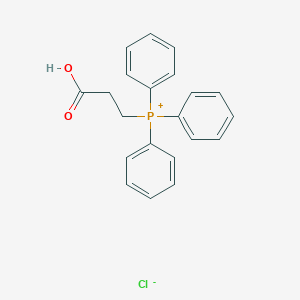


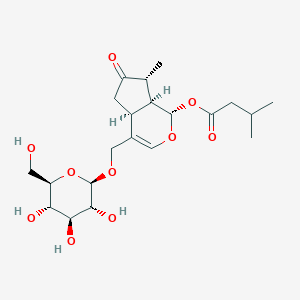
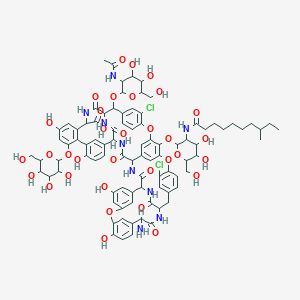

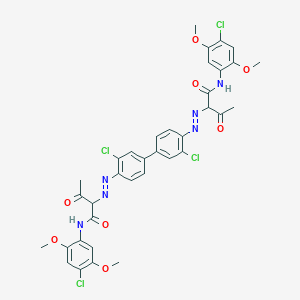
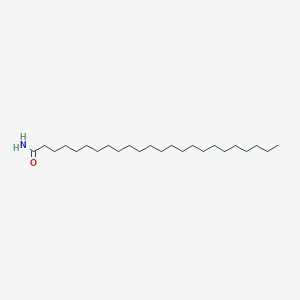
![[(E,3R,4R,5R,9S,10R)-1-[Formyl(methyl)amino]-11-[(10S,16R,20R,21S,22R,24Z)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B21269.png)
![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-Amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B21279.png)

